Cas no 2404734-22-9 (3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine)
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine
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- MDL: MFCD32632212
- Inchi: 1S/C12H13BrN2/c1-8-6-11(13)12(14-7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3
- InChI Key: NEBMJLRAONQDHM-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CN=C1N1C(C)=CC=C1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 212
- XLogP3: 3.4
- Topological Polar Surface Area: 17.8
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560381-250 mg |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine; . |
2404734-22-9 | 250MG |
€150.20 | 2023-04-13 | ||
| abcr | AB560381-500 mg |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine; . |
2404734-22-9 | 500MG |
€228.10 | 2023-04-13 | ||
| abcr | AB560381-1 g |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine; . |
2404734-22-9 | 1g |
€301.20 | 2023-04-13 | ||
| abcr | AB560381-5 g |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine; . |
2404734-22-9 | 5g |
€946.80 | 2023-04-13 | ||
| abcr | AB560381-250mg |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine; . |
2404734-22-9 | 250mg |
€181.10 | 2025-02-16 | ||
| abcr | AB560381-500mg |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine; . |
2404734-22-9 | 500mg |
€228.10 | 2023-08-31 | ||
| abcr | AB560381-1g |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine; . |
2404734-22-9 | 1g |
€311.00 | 2025-02-16 | ||
| abcr | AB560381-5g |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine; . |
2404734-22-9 | 5g |
€975.90 | 2025-02-16 | ||
| Aaron | AR01K5TT-1g |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine |
2404734-22-9 | 95% | 1g |
$309.00 | 2025-02-12 | |
| A2B Chem LLC | BA19189-250mg |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine |
2404734-22-9 | 97% | 250mg |
$155.00 | 2024-04-20 |
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine
Introduction to 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine (CAS No. 2404734-22-9)
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2404734-22-9, represents a unique blend of structural features that make it a promising candidate for various applications, particularly in drug discovery and molecular chemistry. The presence of both bromine and pyrrole moieties in its structure suggests potential utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.
The chemical structure of this compound consists of a pyridine core substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and an N-substituted 2,5-dimethylpyrrole at the 2-position. This arrangement creates a molecule with multiple reactive sites, making it a versatile building block for medicinal chemists. The bromine substituent, in particular, is highly valuable for palladium-catalyzed coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex pharmaceuticals.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds like 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine due to their prevalence in biologically active molecules. The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, is known for its role in many natural products and drug candidates. Its incorporation into this molecule not only enhances its complexity but also potentially improves its pharmacological properties.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination of a pyridine derivative followed by functional group interconversions to introduce the pyrrole moiety. The use of catalysts such as palladium complexes ensures high selectivity and yield, making the process efficient and scalable for industrial applications.
In the context of drug discovery, this compound has shown promise as a scaffold for developing new therapeutic agents. The combination of electronic and steric effects from the substituents can be fine-tuned to modulate biological activity. For instance, studies have suggested that derivatives of this compound may exhibit properties relevant to neurological disorders due to the interaction between the pyrrole and pyridine moieties with biological targets.
Moreover, the structural diversity offered by this compound makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The presence of multiple functional groups allows for easy derivatization, enabling researchers to generate libraries of compounds with varying properties for testing against diverse disease targets.
Recent publications have explored the spectroscopic and analytical properties of this compound to ensure its purity and identity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure in detail. These studies not only confirm the molecular architecture but also provide insights into potential conformations and interactions with other molecules.
The photophysical properties of 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine have also been investigated due to their relevance in optoelectronic applications. The compound's ability to absorb and emit light under specific conditions makes it suitable for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological assays. Understanding these properties is crucial for optimizing its performance in such applications.
In conclusion,3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine (CAS No. 2404734-22-9) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this molecule,its importance is likely to grow, driving further innovation in both academic and industrial settings.
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